molecular formula C6H4Cl6N2O4 B1275139 Bis(2,2,2-trichloroethyl) azodicarboxylate CAS No. 38857-88-4

Bis(2,2,2-trichloroethyl) azodicarboxylate

Cat. No.: B1275139
CAS No.: 38857-88-4
M. Wt: 380.8 g/mol
InChI Key: LIEOEYTUTSDYKB-UHFFFAOYSA-N
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Description

Bis(2,2,2-trichloroethyl) azodicarboxylate: is a chemical compound with the molecular formula CCl3CH2OCON=NCOOCH2CCl3This compound is a crystalline solid with a melting point of 109-111°C . It is primarily used in organic synthesis, particularly in the preparation of various amines and hydrazines.

Biochemical Analysis

Biochemical Properties

Bis(2,2,2-trichloroethyl) azodicarboxylate plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, facilitating reactions such as the aza-ene reaction of different alkenes to yield allyl amines . This compound is also involved in para-directed amination of C2-alkyl substituted anisole . The nature of these interactions typically involves the formation of covalent bonds with the target molecules, leading to the desired biochemical transformations.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with cellular components, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in the synthesis of acid- and base-sensitive azo compounds can impact cellular processes that rely on these compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is also known to participate in Diels-Alder cycloadditions, which can result in significant changes in gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its reactivity can lead to degradation products that may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate desired biochemical reactions without significant adverse effects . At higher doses, toxic or adverse effects can be observed, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,2,2-trichloroethyl) azodicarboxylate can be synthesized through the reaction of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale esterification of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization .

Scientific Research Applications

Chemistry: Bis(2,2,2-trichloroethyl) azodicarboxylate is widely used in organic synthesis for the preparation of various amines and hydrazines. It is also employed in the synthesis of acid- and base-sensitive azo compounds .

Biology and Medicine: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also utilized in the synthesis of bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals .

Comparison with Similar Compounds

  • Di-tert-butyl azodicarboxylate
  • Dibenzyl azodicarboxylate
  • Di(4-chlorobenzyl) azodicarboxylate

Comparison: Bis(2,2,2-trichloroethyl) azodicarboxylate is unique due to its high reactivity and the ease with which the trichloroethyl esters can be removed under neutral conditions. This makes it more versatile in various synthetic applications compared to other azodicarboxylates .

Properties

IUPAC Name

2,2,2-trichloroethyl N-(2,2,2-trichloroethoxycarbonylimino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOEYTUTSDYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405480
Record name Bis(2,2,2-trichloroethyl) azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38857-88-4
Record name Bis(2,2,2-trichloroethyl) azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trichloroethyl) Azodicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,2,2-trichloroethyl) azodicarboxylate
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trichloroethyl) azodicarboxylate

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